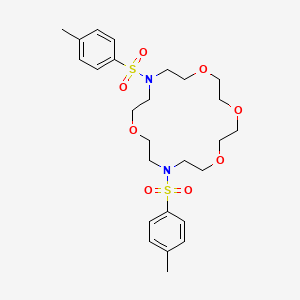![molecular formula C18H13ClN2O4 B11708958 2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)
2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted anthraquinone core linked to an isoxazole ring. The presence of the acetate group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(3-Chlor-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethylacetat beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiges Verfahren beinhaltet die Chlorierung von Anthrachinon, gefolgt von der Bildung des Isoxazolrings durch Cyclisierungsreaktionen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um den Produktionsprozess zu optimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(3-Chlor-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethylacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Hydrochinon-Derivate umwandeln.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Anthrachinon- und Hydrochinon-Derivate, die für spezifische Anwendungen weiter funktionalisiert werden können .
Wissenschaftliche Forschungsanwendungen
2-[(3-Chlor-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethylacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde und seine Interaktionen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-[(3-Chlor-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethylacetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die beteiligten Pfade können die Hemmung der Proteinsynthese, die Induktion der Apoptose und die Störung der zellulären Signalübertragung umfassen .
Wissenschaftliche Forschungsanwendungen
2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis, induction of apoptosis, and disruption of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,5-Dibrom-6H-anthra[1,9-cd]isoxazol-6-on
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethylacetat
- Benzoesäure, 2-[(3,5-Dimethyl-1-piperidinyl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino]
Einzigartigkeit
2-[(3-Chlor-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethylacetat zeichnet sich durch seinen einzigartigen chlorierten Anthrachinon-Kern und das Vorhandensein des Isoxazolrings aus. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften und macht ihn zu einer wertvollen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C18H13ClN2O4 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
2-[(12-chloro-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl acetate |
InChI |
InChI=1S/C18H13ClN2O4/c1-9(22)24-7-6-20-13-8-12(19)16-15-14(13)17(23)10-4-2-3-5-11(10)18(15)25-21-16/h2-5,8,20H,6-7H2,1H3 |
InChI-Schlüssel |
GPIYBXKLTUUYDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


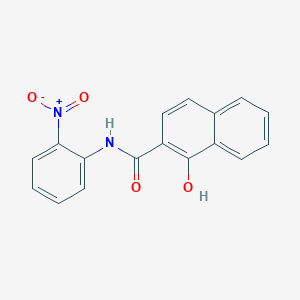
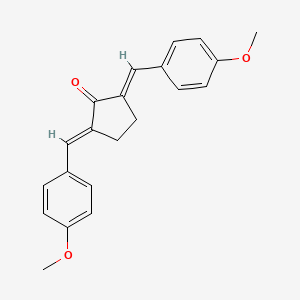
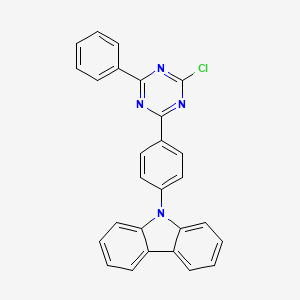
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
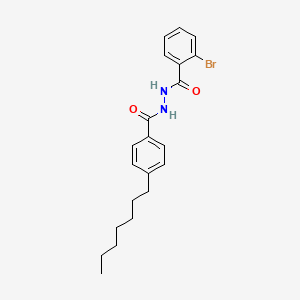
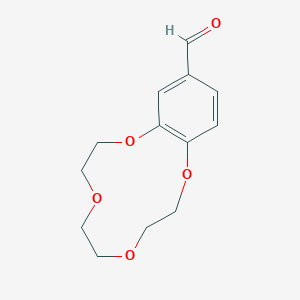
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
